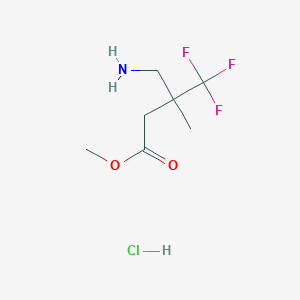

![molecular formula C24H21N7O2 B2484858 2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1006000-62-9](/img/structure/B2484858.png)

2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a class of chemicals that have been synthesized and studied for various biological activities, including anticancer properties. Its structure features a complex arrangement of rings, including pyrazole and pyrimidinyl groups, which are linked to a phenyl group through an acetamide linkage.

Synthesis Analysis

The synthesis of derivatives similar to the target compound typically involves multi-step reactions, starting with key intermediates such as methyl 3-methoxy-5-methylbenzoate. These processes are designed to introduce various functional groups at strategic positions on the core molecule, facilitating the exploration of structure-activity relationships (Al-Sanea et al., 2020).

Molecular Structure Analysis

The structural intricacy of this compound and its derivatives is a subject of significant interest, as the arrangement of its molecular framework impacts its chemical behavior and interaction with biological targets. The molecular structure is characterized by the presence of aromatic rings, heterocycles, and substituents like methoxy groups which influence its physicochemical properties.

Chemical Reactions and Properties

Chemical reactions involving the compound focus on modifications of the core structure to enhance its biological activity or to study its interaction mechanisms. These reactions include substitutions and modifications at various positions of the aromatic and heterocyclic rings, which are crucial for its chemical diversity and potential biological efficacy.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are essential for understanding the compound's behavior in biological systems and its formulation for experimental studies. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

Chemical properties, including reactivity with different chemical agents, stability under various conditions, and the potential for undergoing specific types of chemical transformations, are critical for the compound's application in synthesis and drug development processes.

- (Al-Sanea et al., 2020): Discusses the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives.

- (Banister et al., 2012): Presents a practical approach to the synthesis of high-affinity ligands for the translocator protein (TSPO), showcasing advancements in synthesis methodology.

Scientific Research Applications

Anticancer Activity

Research into derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, such as 2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide, has shown promising anticancer activity. A study by Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. The compounds exhibited significant growth inhibition against a variety of cancer cell lines, highlighting the potential of this chemical framework in developing new anticancer agents Al-Sanea et al., 2020.

Radiopharmaceutical Applications

The chemical structure related to 2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide has been utilized in the development of radiopharmaceuticals. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a compound within the same chemical series, designed for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research underscores the utility of such compounds in medical diagnostics and their potential in enhancing the understanding and treatment of neurological conditions Dollé et al., 2008.

Antioxidant and Coordination Complexes

Investigations into pyrazole-acetamide derivatives, closely related to the chemical compound , have shown noteworthy antioxidant activities. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, demonstrating significant antioxidant activity through various in vitro assays. This study illustrates the compound's potential in developing antioxidant agents and exploring its role in coordination chemistry Chkirate et al., 2019.

Anticonvulsant Properties

The exploration of pyrazolo[3,4-d]pyrimidin-4-one derivatives, akin to 2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide, for anticonvulsant activities has also been a focus. Severina et al. (2021) developed and validated an HPLC method for determining related substances in Epimidin, a novel anticonvulsant agent reported to exhibit promising efficacy. This highlights the potential therapeutic applications of such compounds in treating convulsive disorders Severina et al., 2021.

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O2/c1-16-12-21(28-22(32)13-17-8-10-19(33-2)11-9-17)31(29-16)24-20-14-27-30(23(20)25-15-26-24)18-6-4-3-5-7-18/h3-12,14-15H,13H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZGATGNZXCRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2484775.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)

![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)

![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)

![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484788.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2484790.png)

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)

![2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2484795.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2484797.png)